1-(2,3-Dichlorophenyl)propan-1-one
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of the compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Scientific Research Applications
Environmental Impact and Biodegradation
Studies have shown that chlorinated compounds like 1,3-Propanediol and 2,3-Butanediol, which share structural similarities with "1-(2,3-Dichlorophenyl)propan-1-one," are of significant interest due to their wide range of applications and their biodegradation. The microbial production of these diols and the subsequent environmental impact, including the processes for their recovery and purification, have been extensively reviewed. This research aims to improve yield, purity, and reduce energy consumption in the biodegradation process (Xiu & Zeng, 2008).
Toxicity and Environmental Contamination
The environmental impact of chlorophenols, closely related to "1-(2,3-Dichlorophenyl)propan-1-one," has been assessed, showing moderate to significant toxic effects on both mammalian and aquatic life. The studies underscore the importance of understanding the persistence and bioaccumulation of such compounds and their potential long-term effects on environmental health (Krijgsheld & Gen, 1986).
Role in Agricultural Environments
Herbicides containing compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) demonstrate the application of chlorinated chemicals in controlling agricultural pests. The behavior of these herbicides in agricultural settings and their microbial biodegradation reflect the ongoing efforts to mitigate environmental contamination while ensuring effective pest control. This review highlights the balance between agricultural efficacy and environmental safety, pointing towards the significance of sustainable practices in the use of such chemicals (Magnoli et al., 2020).
properties
IUPAC Name |
1-(2,3-dichlorophenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2O/c1-2-8(12)6-4-3-5-7(10)9(6)11/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIJMXPBQBQCHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(C(=CC=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623218 | |
Record name | 1-(2,3-Dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)propan-1-one | |
CAS RN |
213382-05-9 | |
Record name | 1-(2,3-Dichlorophenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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